3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine
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Overview
Description
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is an organosilicon compound with the molecular formula C12H30Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a butan-2-imine backbone. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine typically involves the reaction of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butane with an appropriate amine source under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the butane derivative, followed by the addition of an amine to form the imine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of halogenated or organometallic derivatives.
Scientific Research Applications
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine has several applications in scientific research:
Materials Science: Employed in the synthesis of organosilicon polymers and materials with unique properties such as hydrophobicity and thermal stability.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,1-bis(trimethylsilyl)-1-butene
- 1,1,3,3-Tetramethyldisiloxane
- Bis(trimethylsilyl) diethyl silicate
Uniqueness
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is unique due to its imine functionality combined with the presence of two trimethylsilyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo diverse chemical reactions and its utility in protecting functional groups during synthesis further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-1,1-bis(trimethylsilyl)butan-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi2/c1-12(2,3)10(13)11(14(4,5)6)15(7,8)9/h11,13H,1-9H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKVWSSVOLVHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C([Si](C)(C)C)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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